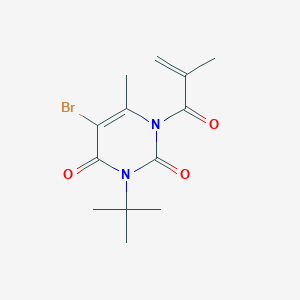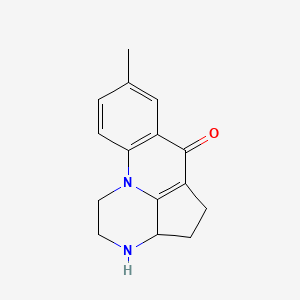![molecular formula C26H16O2S2 B3822143 17,18-Dioxa-8,27-dithiaheptacyclo[17.11.0.04,16.05,9.010,15.020,25.026,30]triaconta-1(19),4(16),5(9),6,10,12,14,20,22,24,26(30),28-dodecaene](/img/structure/B3822143.png)
17,18-Dioxa-8,27-dithiaheptacyclo[17.11.0.04,16.05,9.010,15.020,25.026,30]triaconta-1(19),4(16),5(9),6,10,12,14,20,22,24,26(30),28-dodecaene
Übersicht
Beschreibung
17,18-Dioxa-8,27-dithiaheptacyclo[1711004,1605,9010,15020,25026,30]triaconta-1(19),4(16),5(9),6,10,12,14,20,22,24,26(30),28-dodecaene is a complex polycyclic compound characterized by its unique structure, which includes multiple rings and heteroatoms such as oxygen and sulfur
Vorbereitungsmethoden
The synthesis of 17,18-Dioxa-8,27-dithiaheptacyclo[17.11.0.04,16.05,9.010,15.020,25.026,30]triaconta-1(19),4(16),5(9),6,10,12,14,20,22,24,26(30),28-dodecaene typically involves multi-step organic reactions. The synthetic routes often include cyclization reactions, where smaller precursor molecules are combined to form the larger polycyclic structure. Reaction conditions such as temperature, solvent, and catalysts are crucial for the successful formation of the desired compound. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
17,18-Dioxa-8,27-dithiaheptacyclo[17.11.0.04,16.05,9.010,15.020,25.026,30]triaconta-1(19),4(16),5(9),6,10,12,14,20,22,24,26(30),28-dodecaene can undergo various chemical reactions, including:
Oxidation: The presence of sulfur atoms allows for oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxygen atoms, potentially converting them into alcohols or ethers.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often facilitated by reagents such as halogens or acids.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
17,18-Dioxa-8,27-dithiaheptacyclo[17.11.0.04,16.05,9.010,15.020,25.026,30]triaconta-1(19),4(16),5(9),6,10,12,14,20,22,24,26(30),28-dodecaene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug design and development.
Industry: The compound can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism by which 17,18-Dioxa-8,27-dithiaheptacyclo[17.11.0.04,16.05,9.010,15.020,25.026,30]triaconta-1(19),4(16),5(9),6,10,12,14,20,22,24,26(30),28-dodecaene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 17,18-Dioxa-8,27-dithiaheptacyclo[17.11.0.04,16.05,9.010,15.020,25.026,30]triaconta-1(19),4(16),5(9),6,10,12,14,20,22,24,26(30),28-dodecaene include other polycyclic compounds with heteroatoms, such as:
- 13,21-Dithiapentacyclo[21.3.1.1(2,6).1(7,11).1(15,19)]triaconta-1(27),2(30),3,5,7(29),8,10,15(28),16,18,23,25-dodecaene
- 27,30-Dioxapentacyclo[20.2.2.2(10,13).1(4,7).1(16,19)]triaconta-1(24),2,4,6,8,10,12,14,16,18,20,22,25,28-tetradecaene
These compounds share structural similarities but differ in the arrangement and types of heteroatoms, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms within the polycyclic framework.
Eigenschaften
IUPAC Name |
17,18-dioxa-8,27-dithiaheptacyclo[17.11.0.04,16.05,9.010,15.020,25.026,30]triaconta-1(19),4(16),5(9),6,10,12,14,20,22,24,26(30),28-dodecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O2S2/c1-3-7-19-15(5-1)23-17(21-11-13-29-25(19)21)9-10-18-22-12-14-30-26(22)20-8-4-2-6-16(20)24(18)28-27-23/h1-8,11-14H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFSIXJOZQHZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3C4=C2C=CS4)OOC5=C1C6=C(C7=CC=CC=C75)SC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 5-imino-2,4-dimethylchromeno[4,3-b]pyridine-3-carboxylate](/img/structure/B3822071.png)
![4-METHYL-N-{2-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)ANILINO]ETHYL}BENZENESULFONAMIDE](/img/structure/B3822075.png)
![2-[5-Amino-2-(2-hydroxyethoxy)phenoxy]ethan-1-OL](/img/structure/B3822086.png)
![Tert-butyl 16-[(4-nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate](/img/structure/B3822092.png)

![2-[4-OXO-4-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B3822118.png)
![ETHYL 2-[16-(2-ETHOXY-2-OXOETHYL)-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL]ACETATE](/img/structure/B3822121.png)
![15-bromo-16-(oxiran-2-ylmethoxy)-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one](/img/structure/B3822135.png)

![Methyl 2-[4-[(3-chlorophenyl)carbamoylamino]-3,5-dimethylphenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B3822147.png)

![1-{[3-(dimethylamino)propyl]amino}-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol](/img/structure/B3822154.png)
